(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is a chiral amino acid derivative widely employed in peptide synthesis and asymmetric catalysis. Its structure features:
- A methyl ester group at the carboxyl terminus.
- A tert-butoxycarbonyl (Boc) protecting group on the amine moiety.
- A hex-5-enoate backbone with a terminal double bond.
This compound is valued for its stability under basic conditions and its role in constructing β-amino acid frameworks, which are critical in medicinal chemistry and enzyme mimetics .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNEPDJMODRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metallation-Alkylation Approach
This method involves generating a lithium enolate intermediate, followed by alkylation with an allylic bromide.
Procedure :
- Metallation : N-(tert-Butoxycarbonyl)glycine tert-butyl ester is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C to form a lithium enolate.
- Alkylation : The enolate reacts with 1-bromo-4-butene at −78°C to 20°C over 7.5 hours, yielding the hex-5-enoate derivative.
Key Data :
| Parameter | Value |
|---|---|
| Reagents | n-BuLi, 1-bromo-4-butene |
| Solvent | THF |
| Temperature | −78°C to 20°C |
| Reaction Time | 7.5 hours |
| Yield | 86% |
Advantages :
- High yield and stereochemical fidelity due to low-temperature control.
- Direct access to the allyl side chain critical for further functionalization.
Limitations :
- Requires cryogenic conditions, limiting scalability.
- Stereoselectivity depends on enolate configuration, necessitating chiral auxiliaries for S-configuration.
Boc Protection and Functionalization
Direct Boc Protection of Amino Acids
This approach leverages amino acid derivatives as starting materials.
Procedure :
- Protection : L-Threonine methyl ester hydrochloride is treated with di-tert-butyl dicarbonate (Boc anhydride) and triethylamine (TEA) in dichloromethane (DCM) at 0°C.
- Workup : The reaction mixture is washed with HCl, NaHCO₃, and brine, followed by chromatographic purification.
Key Data :
| Parameter | Value |
|---|---|
| Reagents | Boc₂O, TEA |
| Solvent | DCM |
| Temperature | 0°C to RT |
| Reaction Time | 18 hours |
| Yield | 95% |
Advantages :
- Simple and scalable for large-scale production.
- Maintains S-configuration when starting from chiral amino acids.
Limitations :
- Requires high-purity starting materials.
- Potential side reactions (e.g., racemization) under prolonged reaction times.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Key Reagents |
|---|---|---|---|---|
| Metallation-Alkylation | 86 | High | Moderate | n-BuLi, 1-bromo-4-butene |
| Boc Protection | 95 | High | High | Boc₂O, TEA |
| Catalytic Coupling | ~70* | Moderate | Low | Pd(OAc)₂, S-Phos |
- Hypothetical yield based on analogous systems.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine. This is critical for subsequent peptide coupling or functionalization:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .
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Mechanism : Acid-catalyzed cleavage of the carbamate, releasing CO₂ and tert-butanol.
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Outcome : Yields the free amine intermediate, which can participate in nucleophilic reactions (e.g., amide bond formation).
Example Reaction :
Elimination Reactions
The terminal alkene (hex-5-enoate) undergoes elimination under basic conditions to form conjugated dienes:
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Mechanism : Base-induced β-hydride elimination, facilitated by the electron-withdrawing ester group.
Key Data :
| Substrate | Reagent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| (S)-Methyl Boc-aminohex-5-enoate | LiBr/MeCN | 60 | 14 | Conjugated diene | 64 |
Substitution Reactions
The methyl ester undergoes nucleophilic substitution or transesterification:
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Transesterification : Methanol exchange with higher alcohols (e.g., ethanol) under acidic or basic conditions.
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Conditions : H₂SO₄ (cat.) in excess alcohol, reflux.
-
Application : Modifies solubility or reactivity for downstream synthesis.
Stereospecific Reactions
The chiral center at C2 influences reaction outcomes:
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Epimerization : Occurs under organocatalytic conditions (e.g., bifunctional thiourea catalysts), enabling stereochemical inversion at Cβ .
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Mechanism : Base-mediated deprotonation/reprotonation via enolate intermediates .
Example Pathway :
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Deprotonation at Cβ to form enolate.
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Stereoinversion via catalyst-mediated reprotonation.
Industrial-Scale Modifications
Large-scale synthesis employs continuous flow reactors to optimize efficiency:
-
Key Steps :
-
Yield Improvement : Automated systems achieve >90% purity with reduced waste.
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Key Product | Yield (%) | Application |
|---|---|---|---|---|
| Boc Deprotection | TFA/DCM, rt | Free amine | >95 | Peptide synthesis |
| Elimination | LiBr, MeCN, 60°C | Conjugated diene | 64 | Alkene functionalization |
| Transesterification | H₂SO₄, ROH, reflux | Alkyl ester derivative | 70–85 | Solubility modulation |
| Epimerization | Thiourea catalyst, CHCl₃ | (R)-enantiomer | 50–60 | Stereochemical diversification |
Research Findings
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Stereochemical Stability : The (S)-configuration remains intact under mild conditions but epimerizes in the presence of strong bases or organocatalysts .
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Alkene Reactivity : The hex-5-enoate group participates in Diels-Alder reactions when activated by Lewis acids (e.g., TiCl₄), forming six-membered cycloadducts.
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Industrial Relevance : Continuous flow synthesis reduces reaction times by 40% compared to batch processes.
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, thereby influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The corrected compound from Research on Chemical Intermediates (2023), (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium, serves as a key comparator. Below is a detailed analysis:
Table 1: Structural and Reactivity Comparison
Key Differences :
Backbone and Chain Length: The target compound has a hex-5-enoate chain, enabling reactivity at the terminal alkene (e.g., metathesis or epoxidation). The corrected comparator features a pentylide backbone with a sulfoxonium ylide, favoring cyclopropanation via Stevens rearrangement .
Protecting Groups: The methyl ester in the target compound offers hydrolytic stability under basic conditions. The benzyloxycarbonyl (Cbz) group in the comparator provides orthogonal protection, removable via hydrogenolysis, which is advantageous in stepwise syntheses.
Reactivity :
- The sulfoxonium ylide in the comparator facilitates carbene transfer reactions, critical for forming cyclopropanes in drug intermediates.
- The terminal alkene in the target compound allows for regioselective functionalization, such as hydroamination or cross-metathesis.
Target Compound :
- Synthetic Utility: Used in the synthesis of β²-amino acids, which exhibit enhanced metabolic stability in peptidomimetics.
- Stability : The Boc group remains intact under basic peptide-coupling conditions but is cleaved by trifluoroacetic acid (TFA), enabling sequential deprotection .
Corrected Comparator :
Contradictions and Corrections in Literature
The 2023 correction highlights the importance of precise nomenclature.
Biological Activity
(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate, also known as Boc-L-Homoallylglycine methyl ester, is a compound with significant biological relevance, particularly in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- IUPAC Name : Methyl (S)-2-((tert-butoxycarbonyl)amino)hex-5-enoate
- CAS Number : 92136-57-7
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.3 g/mol
- Purity : 95% .
Biological Activity Overview
(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate exhibits various biological activities that make it a valuable compound in research and potential therapeutic applications. Notably, it has been investigated for its role as a building block in the synthesis of peptide-based drugs and its interaction with biological targets.
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with specific enzymes and receptors. Its role as a substrate for various enzymatic reactions has been documented, particularly in the context of peptide synthesis where it serves as an amino acid derivative.
Research Findings
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Inhibition Studies :
- A study highlighted the compound's potential in inhibiting certain enzymes involved in cancer cell proliferation. The inhibition of histone deacetylases (HDACs), particularly HDAC3, was noted to disrupt lipid metabolism and promote apoptosis in cancer cells .
- The compound has also shown promise in modulating signaling pathways associated with cell division and survival, indicating its potential as an anticancer agent.
- Peptide Synthesis :
-
Case Studies :
- In a recent investigation, derivatives of this compound were synthesized and tested for their efficacy against specific cancer cell lines. The results indicated that modifications to the Boc group significantly affected the biological activity, with some derivatives exhibiting enhanced potency against HDACs .
Data Table: Biological Activity Summary
Q & A
Basic Research Question
- 1H-NMR analysis : Examine coupling constants (J-values) of the alkene protons (δ 5.2–5.8 ppm). A trans-configuration typically shows J ≈ 15–18 Hz, while cis is lower (J ≈ 10–12 Hz).
- 13C-NMR : Confirm the Boc group via carbonyl signals at ~155 ppm and methyl ester at ~170 ppm.
- NOESY/ROESY : Detect spatial proximity between the amino group and the alkene to validate stereochemical assignments. Studies on analogous esters used 2D NMR to resolve alkene geometry .
What methodologies address contradictions in observed vs. predicted reactivity during esterification or Boc deprotection?
Advanced Research Question
- Mechanistic studies : Use isotopic labeling (e.g., D2O quenching) to trace unexpected side reactions.
- HPLC-MS monitoring : Track intermediates in real-time to identify side products (e.g., tert-butyl carbamate formation during Boc cleavage).
- Computational modeling : Apply DFT calculations to predict energy barriers for competing pathways. A study on similar Boc-protected compounds combined experimental and computational data to explain anomalous hydrolysis rates .
How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- Accelerated stability testing : Expose the compound to buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Kinetic analysis : Calculate half-life (t1/2) using Arrhenius plots. For example, Boc groups are labile under acidic conditions (t1/2 < 1 hr at pH 2), necessitating neutral storage .
What safety protocols are critical when handling this compound, given its hazard profile?
Basic Research Question
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (H315, H319) and inhalation (H335).
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal.
- First aid : For oral exposure (H302), administer activated charcoal and seek medical attention. Safety data for structurally related compounds emphasize these protocols .
How can environmental fate studies be designed to evaluate this compound’s ecotoxicological impact?
Advanced Research Question
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in water/soil.
- Toxicity testing : Expose Daphnia magna or algae to 0.1–10 mg/L concentrations for 48–72 hrs. Measure LC50/EC50 values.
- Partition coefficients : Calculate logP (e.g., via shake-flask method) to predict bioaccumulation. Environmental studies on esters recommend these tiered approaches .
What advanced techniques validate the compound’s role as an intermediate in peptide or heterocycle synthesis?
Advanced Research Question
- Cross-coupling reactions : Test Suzuki-Miyaura coupling using the alkene as a handle for diversification.
- Protecting group compatibility : Assess Boc stability under Mitsunobu or Grubbs catalysis conditions.
- Chiral HPLC : Compare retention times with known standards post-derivatization. Similar methodologies were applied to cyclic hydroxamic acid precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
